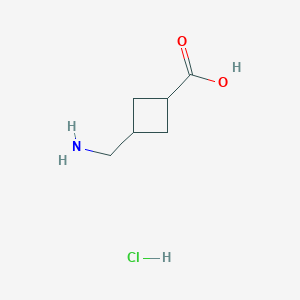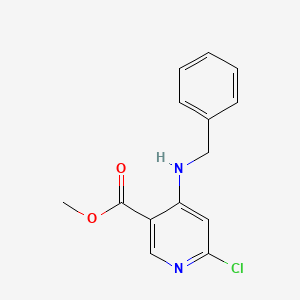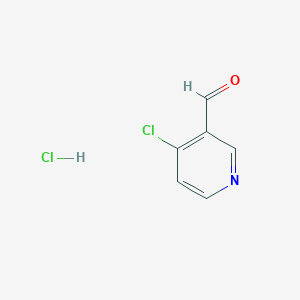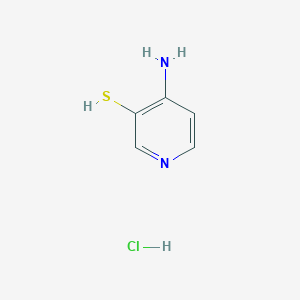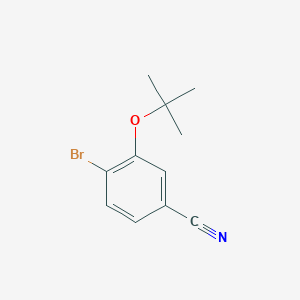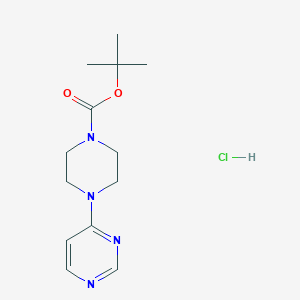
4-(4-Boc-piperazino)pyrimidine hcl
Übersicht
Beschreibung
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to the synthesis of 4-(4-Boc-piperazino)pyrimidine hcl, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of 4-(4-Boc-piperazino)pyrimidine hcl is C13H21ClN4O2 . The InChI code is 1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11;/h4-5,10H,6-9H2,1-3H3;1H .Physical And Chemical Properties Analysis
4-(4-Boc-piperazino)pyrimidine hcl is soluble in water . Its molecular weight is 300.78 g/mol.Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
Research has highlighted the role of pyrimidine and piperazine derivatives as inhibitors of dipeptidyl peptidase IV (DPP IV), showcasing their potential in treating type 2 diabetes mellitus. These inhibitors function by preventing the hydrolysis of incretin molecules, thereby enhancing insulin secretion and offering a promising approach for diabetes management (Mendieta, Tarragó, & Giralt, 2011).
Arylpiperazine Derivatives
The metabolism and pharmacological implications of arylpiperazine derivatives, including their role in treating conditions such as depression and anxiety, have been extensively studied. These compounds undergo metabolic transformations leading to various effects mediated through serotonin receptors (Caccia, 2007).
Piperazine Derivatives in Therapeutics
A review of piperazine-containing compounds reveals their widespread use in creating medications for a variety of therapeutic applications, from antipsychotic to anticancer agents. The modification of the piperazine nucleus significantly impacts the pharmacokinetic and pharmacodynamic properties of these molecules (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine-Triazine Hybrid Derivatives
The synthesis and biological activities of pyrimidine-triazine hybrids have been reviewed, highlighting their applications in medicinal and pharmaceutical industries. These compounds demonstrate a range of biological activities, including anticonvulsant and antiviral effects (Asgaonkar, Patil, Pradhan, & Tanksali, 2022).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been identified as promising materials for developing optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds are not only significant for their sensing capabilities but also possess various biological and medicinal applications (Jindal & Kaur, 2021).
Anti-Cancer Pyrimidines
The anticancer potential of pyrimidine-based scaffolds has been evidenced through research and patent literature. These compounds have demonstrated the ability to interact with various enzymes, targets, and receptors, indicating their significant therapeutic importance (Kaur et al., 2014).
Anti-Mycobacterial Activity of Piperazine Analogues
The review on piperazine analogues and their anti-mycobacterial activity underscores the versatility of the piperazine scaffold in medicinal chemistry. These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Girase et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11;/h4-5,10H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRUXAAEJIXVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Boc-piperazino)pyrimidine hcl | |
CAS RN |
634468-87-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-pyrimidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634468-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
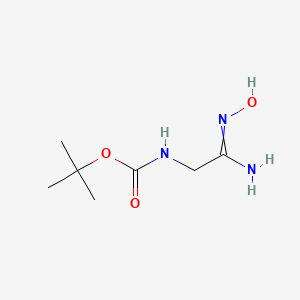


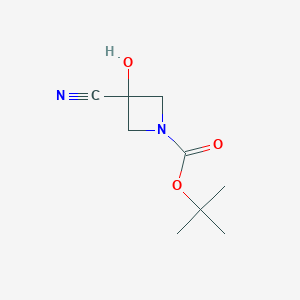

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
